4-[(5-Amino-1,3,4-thiadiazol-2-yl)methoxy]benzenesulfonic acid
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Description
“4-[(5-Amino-1,3,4-thiadiazol-2-yl)methoxy]benzenesulfonic acid” is a chemical compound with the CAS Number: 952959-27-2 . It has a molecular weight of 287.32 and its IUPAC name is 4-[(5-amino-1,3,4-thiadiazol-2-yl)methoxy]benzenesulfonic acid .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI Code: 1S/C9H9N3O4S2/c10-9-12-11-8(17-9)5-16-6-1-3-7(4-2-6)18(13,14)15/h1-4H,5H2,(H2,10,12)(H,13,14,15) .
Physical And Chemical Properties Analysis
Scientific Research Applications
Photodynamic Therapy Applications
One significant application of derivatives of 4-[(5-Amino-1,3,4-thiadiazol-2-yl)methoxy]benzenesulfonic acid is in photodynamic therapy (PDT). Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups. These compounds, particularly the zinc(II) phthalocyanine, displayed promising properties for PDT, including high singlet oxygen quantum yield, good fluorescence, and appropriate photodegradation quantum yield, which are vital for Type II mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis of Novel Azo Compounds
Wu Yi-qun (2007) focused on synthesizing novel benzenesulfonic azo compounds using derivatives of 4-[(5-Amino-1,3,4-thiadiazol-2-yl)methoxy]benzenesulfonic acid. The study developed four new benzenesulfonic acid azo compounds, characterized by their electronic absorption spectrum and thermal stability, showcasing their potential for various industrial applications (Wu Yi-qun, 2007).
Antimicrobial Applications
Research by Sah et al. (2014) involved the synthesis of formazans from a Mannich base derived from a similar 1,3,4-thiadiazole compound, demonstrating moderate antimicrobial activity against various bacterial and fungal strains. This highlights the potential antimicrobial properties of related compounds (Sah, Bidawat, Seth, & Gharu, 2014).
Microwave-Assisted Synthesis for Molecular Recognition
Mei (2013) conducted a study on microwave-assisted synthesis of novel heterocyclic molecular tweezers with arms of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazol. This study showcased the molecular recognition properties of these compounds, particularly for arylamines, emphasizing the potential of these compounds in the field of supramolecular chemistry (Mei, 2013).
properties
IUPAC Name |
4-[(5-amino-1,3,4-thiadiazol-2-yl)methoxy]benzenesulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O4S2/c10-9-12-11-8(17-9)5-16-6-1-3-7(4-2-6)18(13,14)15/h1-4H,5H2,(H2,10,12)(H,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRKKWRQBGKCIRW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC2=NN=C(S2)N)S(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(5-Amino-1,3,4-thiadiazol-2-yl)methoxy]benzenesulfonic acid |
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